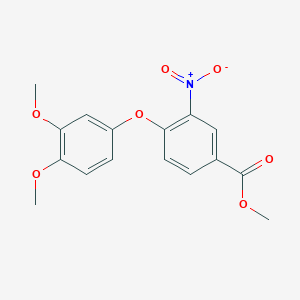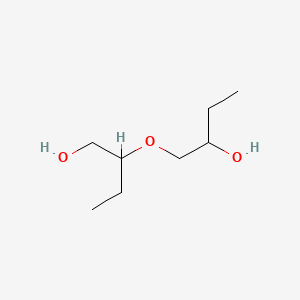
2-(2-Hydroxybutoxy)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxybutoxy)butan-1-ol is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol . It is a colorless liquid with a density of 0.997 g/cm³ and a boiling point of 268.1°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybutoxy)butan-1-ol can be achieved through several methods. One common approach involves the reaction of butanol with butylene oxide under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process, where butanol and butylene oxide are fed into a reactor containing a catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxybutoxy)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups in the compound can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Primary alcohols
Substitution: Halogenated compounds
Aplicaciones Científicas De Investigación
2-(2-Hydroxybutoxy)butan-1-ol has a wide range of applications in scientific research :
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxybutoxy)butan-1-ol involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
2-(2-Hydroxybutoxy)butan-1-ol can be compared with other similar compounds, such as 1-butanol, 2-butanol, and 2-(2-methoxyethoxy)ethanol :
1-Butanol: A primary alcohol with a similar structure but lacks the additional hydroxyl group.
2-Butanol: A secondary alcohol with a different hydroxyl group position.
2-(2-Methoxyethoxy)ethanol: An ether with a similar structure but contains a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
98072-12-9 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(2-hydroxybutoxy)butan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-7(10)6-11-8(4-2)5-9/h7-10H,3-6H2,1-2H3 |
Clave InChI |
MVEWAQOGSDLLAT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)OCC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


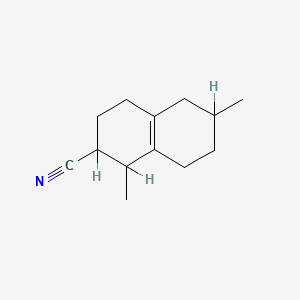
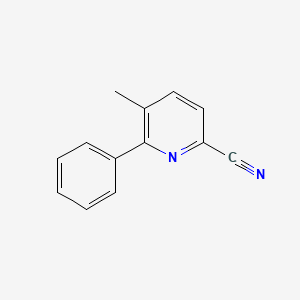
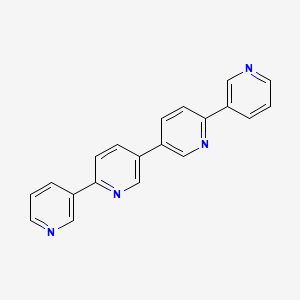
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
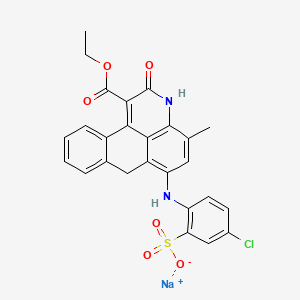
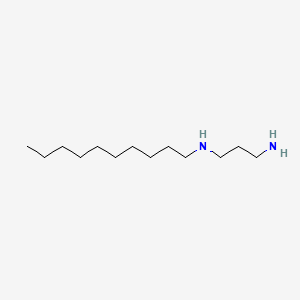
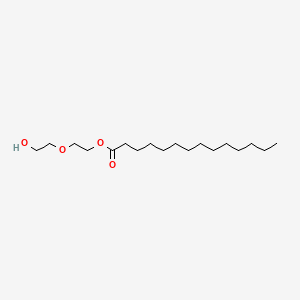
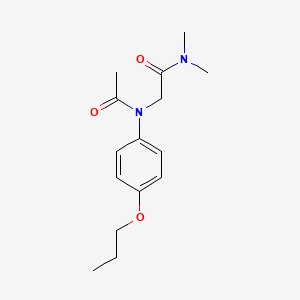

![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)


